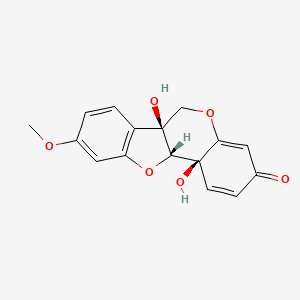

Pterocarpadiol B

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pterocarpadiol B is a rare 6a,11b-dihydroxypterocarpan isolated from the ethanol extract of the twigs and leaves of Derris robusta . This compound belongs to the class of pterocarpans, which are a type of isoflavonoid. Pterocarpans are known for their diverse biological activities, including antioxidant, antibacterial, and pesticidal properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Pterocarpadiol B can be synthesized through the extraction of Derris robusta using ethanol. The isolation process involves extensive spectroscopic analysis to elucidate the structure of the compound . The molecular formula of this compound is C16H12O7, and it is obtained as an amorphous powder .

Industrial Production Methods: Currently, there are no specific industrial production methods for this compound. The compound is primarily obtained through natural extraction from Derris robusta .

Analyse Chemischer Reaktionen

Types of Reactions: Pterocarpadiol B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activities .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products often include modified pterocarpans with enhanced biological activities .

Wissenschaftliche Forschungsanwendungen

Pterocarpadiol B has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a marker for chemotaxonomical classification . In biology and medicine, this compound exhibits antioxidant, antibacterial, and pesticidal activities, making it a potential candidate for developing new drugs and treatments . Additionally, its presence in Derris robusta contributes to the plant’s medicinal properties, which are utilized in traditional medicine to treat conditions such as arthritis and eczema .

Wirkmechanismus

The mechanism of action of Pterocarpadiol B involves its interaction with various molecular targets and pathways. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . Its antibacterial properties are linked to its ability to disrupt bacterial cell membranes and inhibit the growth of harmful bacteria . The pesticidal activity of this compound is due to its ability to interfere with the nervous system of pests, leading to their immobilization and death .

Vergleich Mit ähnlichen Verbindungen

Pterocarpadiol B is unique among pterocarpans due to its rare 6a,11b-dihydroxypterocarpan structure . Similar compounds include Pterocarpadiols A, C, and D, which are also isolated from Derris robusta . These compounds share similar biological activities but differ in their specific chemical structures and properties . Other related pterocarpans include maackiain, medicarpin, and pisatin, which are known for their antifungal and antibacterial properties .

Eigenschaften

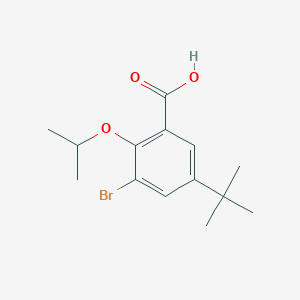

Molekularformel |

C16H14O6 |

|---|---|

Molekulargewicht |

302.28 g/mol |

IUPAC-Name |

(6aS,11aR,11bS)-6a,11b-dihydroxy-9-methoxy-6,11a-dihydro-[1]benzofuro[3,2-c]chromen-3-one |

InChI |

InChI=1S/C16H14O6/c1-20-10-2-3-11-12(7-10)22-14-15(18)5-4-9(17)6-13(15)21-8-16(11,14)19/h2-7,14,18-19H,8H2,1H3/t14-,15+,16+/m0/s1 |

InChI-Schlüssel |

KCZDVVIQRZQQQU-ARFHVFGLSA-N |

Isomerische SMILES |

COC1=CC2=C(C=C1)[C@@]3(COC4=CC(=O)C=C[C@@]4([C@@H]3O2)O)O |

Kanonische SMILES |

COC1=CC2=C(C=C1)C3(COC4=CC(=O)C=CC4(C3O2)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(4-bromophenyl)-3-(methylamino)-3-oxopropyl]-4-hydroxy-1-[3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxamide](/img/structure/B14761020.png)

![Tetrazolo[1,5-a]pyridin-6-amine](/img/structure/B14761054.png)

![Cyclohepta[c]pyrazole](/img/structure/B14761067.png)